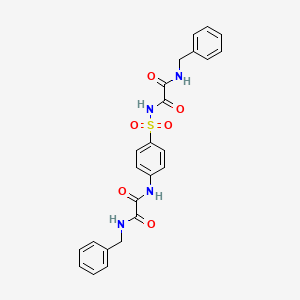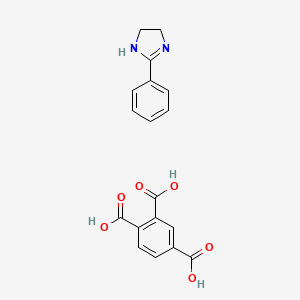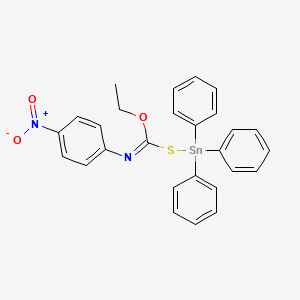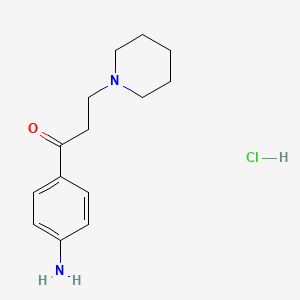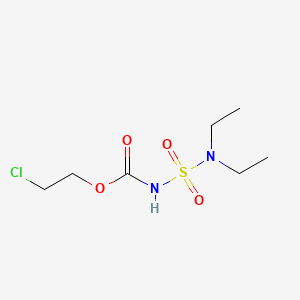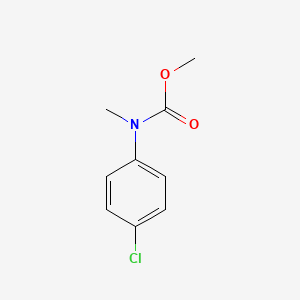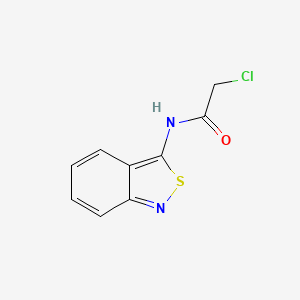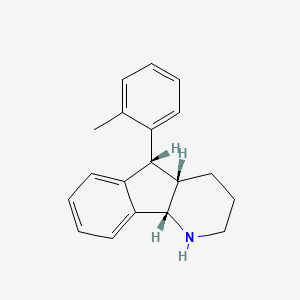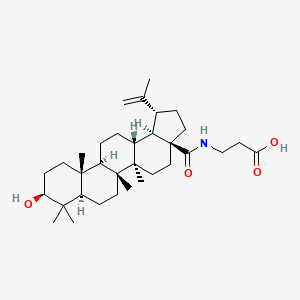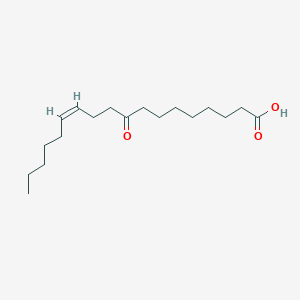
12-Octadecenoic acid, 9-oxo-, (12Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Octadecenoic acid, 9-oxo-, (12Z)-, also known as (12Z)-9-Oxo-12-octadecenoic acid, is a fatty acid derivative with the molecular formula C18H32O3. This compound is characterized by the presence of a double bond at the 12th carbon and a keto group at the 9th carbon. It is a member of the oxo-fatty acids family, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Octadecenoic acid, 9-oxo-, (12Z)- can be achieved through several methods. One common approach involves the regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . This method allows for the production of configurationally pure 9-oxo-10E,12Z,15Z- and 13-oxo-9Z,11E,15E-octadecatrienoic acids.
Industrial Production Methods
Industrial production of 12-Octadecenoic acid, 9-oxo-, (12Z)- typically involves the large-scale extraction and purification of the compound from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
12-Octadecenoic acid, 9-oxo-, (12Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-fatty acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bond in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of various oxo-fatty acids.
Reduction: Conversion to 12-hydroxy-9-octadecenoic acid.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
12-Octadecenoic acid, 9-oxo-, (12Z)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Industry: Utilized in the production of bio-based materials and as an additive in various products.
Mecanismo De Acción
The mechanism of action of 12-Octadecenoic acid, 9-oxo-, (12Z)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via the mitochondrial regulation pathway . The compound’s effects are mediated through the modulation of gene expression and protein activity, leading to cellular responses such as cell cycle arrest and programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 12-Ketooleic acid
- 12-Oxo-9Z-octadecenoic acid
- 9-Oxo-10E,12Z,15Z-octadecatrienoic acid
- 13-Oxo-9Z,11E,15E-octadecatrienoic acid
Uniqueness
12-Octadecenoic acid, 9-oxo-, (12Z)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits unique reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112543-32-5 |
|---|---|
Fórmula molecular |
C18H32O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(Z)-9-oxooctadec-12-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6- |
Clave InChI |
BKJBXNYJVJPQLE-VURMDHGXSA-N |
SMILES isomérico |
CCCCC/C=C\CCC(=O)CCCCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCCC(=O)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
